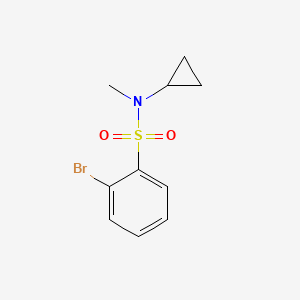
2-(3-Bromophenyl)-2-methylpropyl methyl ether
Vue d'ensemble
Description
2-(3-Bromophenyl)-2-methylpropyl methyl ether is an organic compound that belongs to the class of aromatic bromides. These compounds are characterized by the presence of a bromine atom attached to an aromatic ring. The compound’s structure includes a benzene ring substituted with a bromo group and a 2-methoxy-1,1-dimethyl-ethyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2-methylpropyl methyl ether can be achieved through several methods:
Bromination of 3-(2-methoxy-1,1-dimethyl-ethyl)-benzene: This method involves the bromination of the precursor compound using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position.
Grignard Reaction: Another method involves the formation of a Grignard reagent from 3-(2-methoxy-1,1-dimethyl-ethyl)-benzene and subsequent reaction with a brominating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromophenyl)-2-methylpropyl methyl ether can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and various amines. Reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives such as phenols, nitriles, and amines.
Oxidation: Products include phenols and quinones.
Reduction: The major product is the corresponding hydrogenated benzene derivative.
Applications De Recherche Scientifique
2-(3-Bromophenyl)-2-methylpropyl methyl ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for pharmaceuticals, agrochemicals, and materials science.
Biology: Potential use in the development of biologically active compounds and as a probe in biochemical studies.
Medicine: May be explored for its potential therapeutic properties or as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(3-Bromophenyl)-2-methylpropyl methyl ether depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2-(2-methoxy-1,1-dimethyl-ethyl)-benzene
- 1-Bromo-4-(2-methoxy-1,1-dimethyl-ethyl)-benzene
- 1-Chloro-3-(2-methoxy-1,1-dimethyl-ethyl)-benzene
Comparison
Compared to similar compounds, 2-(3-Bromophenyl)-2-methylpropyl methyl ether may exhibit unique reactivity due to the position of the substituents on the benzene ring
Propriétés
Formule moléculaire |
C11H15BrO |
|---|---|
Poids moléculaire |
243.14 g/mol |
Nom IUPAC |
1-bromo-3-(1-methoxy-2-methylpropan-2-yl)benzene |
InChI |
InChI=1S/C11H15BrO/c1-11(2,8-13-3)9-5-4-6-10(12)7-9/h4-7H,8H2,1-3H3 |
Clé InChI |
HONYEGOQNAXWBY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COC)C1=CC(=CC=C1)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Diethylamino)methyl]cyclohexanone](/img/structure/B8654617.png)






![1-Benzyl-7-(5-ethoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B8654695.png)
![1-(bromomethyl)-4-[(1E)-2-[4-(bromomethyl)phenyl]-1,2-diphenylethenyl]benzene](/img/structure/B8654702.png)

